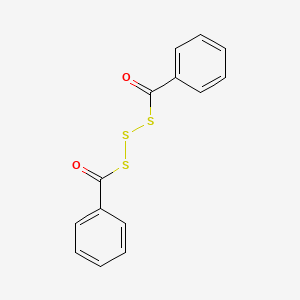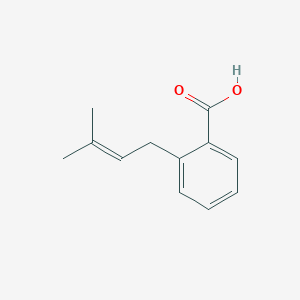![molecular formula C21H24ClNO4 B14588515 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid CAS No. 61629-74-1](/img/structure/B14588515.png)
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid typically involves multiple steps. One common route starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with ethylenediamine to form 5-chloro-2-methoxybenzamidoethyl. The final step involves the coupling of this intermediate with 4-bromophenylpentanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chlorinated benzamide moiety can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-{4-[2-(5-Chloro-2-hydroxybenzamido)ethyl]phenyl}pentanoic acid.
Reduction: Formation of 5-{4-[2-(5-Amino-2-methoxybenzamido)ethyl]phenyl}pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid involves its interaction with specific molecular targets. The chlorinated benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pentanoic acid chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a sulfonamide group instead of a pentanoic acid chain.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Contains a carbamate group instead of a pentanoic acid chain.
Uniqueness
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated benzamide moiety and a pentanoic acid chain allows for versatile applications in various fields.
Properties
CAS No. |
61629-74-1 |
|---|---|
Molecular Formula |
C21H24ClNO4 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c1-27-19-11-10-17(22)14-18(19)21(26)23-13-12-16-8-6-15(7-9-16)4-2-3-5-20(24)25/h6-11,14H,2-5,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QLRZEUKMZKTRBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


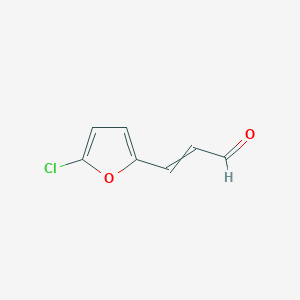
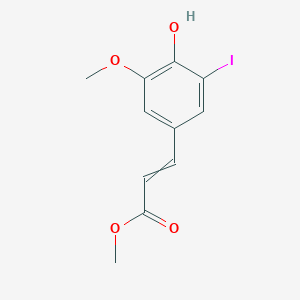
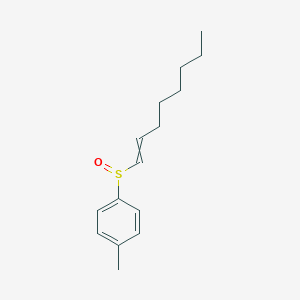
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
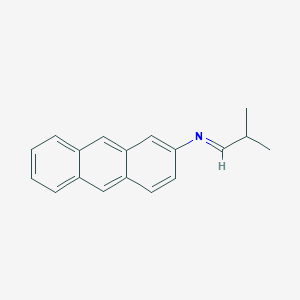
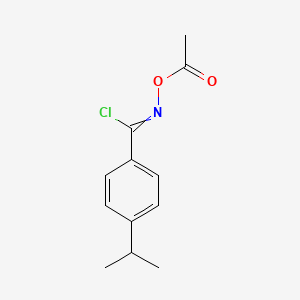

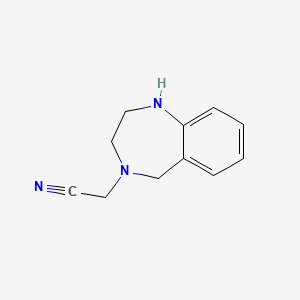
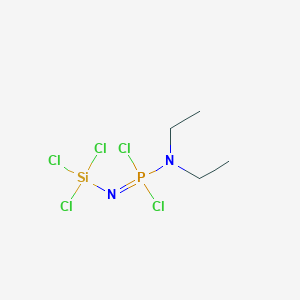
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
